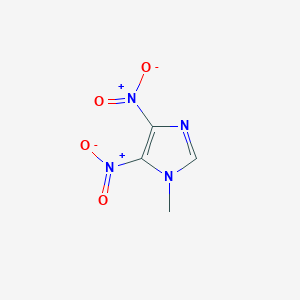

1-Methyl-4,5-dinitroimidazole

Overview

Description

Synthesized via nitration and methylation of imidazole derivatives, it exhibits a melting point of 77–78°C and a decomposition temperature exceeding 200°C . Its thermal stability is attributed to a well-defined nitro-functionalized imidazole backbone, with non-isothermal decomposition kinetics revealing an apparent activation energy of 92–96 kJ/mol . Computational studies highlight its balanced detonation velocity (≈8,300 m/s) and moderate sensitivity, making it suitable for cocrystallization with other explosives to optimize performance .

Preparation Methods

1-Methyl-4,5-dinitroimidazole can be synthesized through two primary methods:

Nitration of Imidazole: This method involves nitrating imidazole to form 4,5-dinitroimidazole, which is then methylated to obtain this compound.

Direct Nitration of N-Methylimidazole: This approach involves the direct nitration of N-methylimidazole using a nitrating mixture.

Chemical Reactions Analysis

Alkylation Reactions

Nitroimidazoles exhibit regioselective alkylation patterns influenced by nitro group positioning. For example:

-

4-Nitroimidazole derivatives favor alkylation at the N1 position under optimized conditions (acetonitrile, K₂CO₃, 60°C), achieving yields up to 85% .

-

5-Nitroimidazole derivatives show N3 alkylation dominance due to steric hindrance from the nitro group .

Hypothesis for 1-Methyl-4,5-Dinitroimidazole :

The presence of nitro groups at both C4 and C5 would likely reduce alkylation reactivity due to increased electron withdrawal, potentially favoring reactions at remaining unhindered nitrogen sites. Computational modeling (as applied in analogous studies ) would be critical to predict regioselectivity.

Cross-Coupling Reactions

The Suzuki-Miyaura coupling has been successfully applied to 5-chloro-1-methyl-4-nitroimidazole, enabling aryl group introduction at C5 with IC₅₀ values as low as 1.47 μM against parasites .

| Reaction Conditions | Yield | Key Product |

|---|---|---|

| PdCl₂(PPh₃)₂, K₂CO₃, H₂O, 70–80°C | 72–89% | 5-Aryl-1-methyl-4-nitroimidazoles |

For this compound, the second nitro group at C5 would block traditional cross-coupling at that position, necessitating alternative strategies (e.g., C4 functionalization if sterically accessible).

Biochemical Transformations

Nitroimidazoles undergo enzymatic reduction in anaerobic environments, generating reactive intermediates that disrupt microbial DNA . For 1-methyl-4-nitroimidazole:

-

Metabolic Pathways : Liver and kidney tissues are primary sites of nitroreductase activity .

-

Cytotoxicity : Derivatives like 5f show low cytotoxicity (IC₅₀ > 100 μM) , suggesting potential tolerability for 4,5-dinitro analogs if metabolized similarly.

Key Challenges:

-

The electron-deficient nature of 4,5-dinitroimidazoles may limit traditional nucleophilic/electrophilic reactions.

-

Stability under physiological conditions requires empirical validation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

MDNI and its derivatives have been evaluated for their antimicrobial properties. Research indicates that compounds within the nitroimidazole family exhibit potent activity against a range of pathogens, including bacteria and protozoa. A notable study demonstrated that 5-aryl-1-methyl-4-nitroimidazoles synthesized from MDNI showed promising results against Entamoeba histolytica and Giardia intestinalis, with some derivatives exhibiting lower IC50 values than metronidazole, a standard treatment for these infections .

2. Anticancer Properties

The nitroimidazole scaffold, including MDNI, has been investigated for its potential as a radiosensitizer in cancer therapy. Compounds like 1-methyl-4-nitroimidazole have been shown to enhance the effects of radiation therapy by selectively targeting hypoxic tumor cells, which are often resistant to conventional treatments. This property is particularly valuable in treating solid tumors where oxygen levels are low .

Antiparasitic Activity

MDNI has been synthesized into various derivatives that demonstrate significant antiparasitic activities. For instance, studies have shown that specific 5-substituted derivatives of MDNI possess strong lethal effects against protozoan parasites. The compound 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole was found to be particularly effective with an IC50 value of 1.47 µM/mL against Entamoeba histolytica, outperforming metronidazole . This highlights the potential for developing new antiparasitic drugs based on the MDNI structure.

Synthesis and Characterization

The synthesis of 1-methyl-4,5-dinitroimidazole typically involves nitration processes using various reagents. Recent advancements have optimized these synthetic routes to improve yield and purity. For example, one study reported a one-step synthesis process that achieved a yield of up to 79% using N-methylimidazole as the starting material . Such efficient synthesis methods are crucial for large-scale production and further research into the compound's applications.

Case Study 1: Radiosensitization in Cancer Therapy

A clinical study investigated the effects of MDNI derivatives on hypoxic tumor cells. The results indicated that these compounds could significantly enhance the sensitivity of resistant tumors to radiation therapy, suggesting their potential role as adjuncts in cancer treatment protocols .

Case Study 2: Antiparasitic Drug Development

In a comparative study of various nitroimidazole derivatives, researchers found that certain modifications to the MDNI structure led to enhanced activity against parasitic infections. The study emphasized the importance of structural modifications in overcoming drug resistance seen with existing treatments like metronidazole .

Summary Table of Applications

| Application Area | Compound/Derivative | Activity/Outcome |

|---|---|---|

| Antimicrobial Activity | 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | IC50 = 1.47 µM/mL against Entamoeba histolytica |

| Cancer Treatment | MDNI Derivatives | Enhanced radiosensitivity in hypoxic tumors |

| Antiparasitic Development | Various MDNI Derivatives | Strong activity against Giardia intestinalis |

Mechanism of Action

The mechanism of action of 1-Methyl-4,5-dinitroimidazole primarily involves its decomposition under thermal or shock conditions, leading to the release of energy. The nitro groups play a crucial role in this process, undergoing reduction and elimination reactions that release gases and heat .

Comparison with Similar Compounds

Structural and Energetic Properties

Table 1: Key Properties of 4,5-MDNI and Analogues

| Compound | Melting Point (°C) | Detonation Velocity (m/s) | Activation Energy (kJ/mol) | Sensitivity (IS, J) |

|---|---|---|---|---|

| 4,5-MDNI | 77–78 | ~8,300 | 92–96 | >10 |

| 2,4-MDNI (isomer) | 85–87 | ~7,900 | 88–92 | 7–9 |

| MTNP* | 94–96 | ~8,500 | 105–110 | 5–7 |

| HMX | 278–280 | 9,100 | 220–240 | 7–10 |

| CL-20 | 240–242 | 9,800 | 250–270 | 4–6 |

*MTNP: 1-methyl-3,4,5-trinitropyrazole.

- Isomeric Differences : 4,5-MDNI exhibits lower sensitivity (impact sensitivity >10 J) compared to its isomer 2,4-MDNI (IS = 7–9 J) due to steric and electronic effects of nitro group positioning .

- Energetic Performance : MTNP, a trinitropyrazole analogue, surpasses 4,5-MDNI in detonation velocity (8,500 m/s vs. 8,300 m/s) but has higher sensitivity (IS = 5–7 J) .

- Thermal Stability : 4,5-MDNI’s activation energy (92–96 kJ/mol) is lower than HMX (220–240 kJ/mol) and CL-20 (250–270 kJ/mol), reflecting its easier decomposition pathway .

Cocrystallization Performance

Table 2: Cocrystal Systems Involving 4,5-MDNI

| Cocrystal | Molar Ratio | Binding Energy (kcal/mol) | Sensitivity Reduction (%) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| HMX/4,5-MDNI | 1:1 | -42.5 | 30–40 | 36.8 |

| CL-20/2,4-MDNI | 1:1 | -38.2 | 20–30 | 38.5 |

| MTNP/4,5-MDNI (eutectic) | 3:7 | -29.8 | 15–20 | 34.2 |

- HMX/4,5-MDNI Cocrystals : At a 1:1 molar ratio, this system achieves the highest binding energy (-42.5 kcal/mol) and reduces sensitivity by 30–40% compared to pure HMX, while maintaining 97% of HMX’s detonation performance .

- MTNP/4,5-MDNI Eutectic : Molecular dynamics simulations predict a melting point of 80–85°C (vs. experimental 82°C), making it viable for melt-cast formulations .

Table 3: Thermal Decomposition Parameters

| Compound | Decomposition Temp (°C) | Critical Thermal Explosion Temp (K) | Mechanism Function |

|---|---|---|---|

| 4,5-MDNI | 210–220 | 505.85 | Power function rule |

| 2,4-MDNI | 195–205 | 490.30 | Avrami-Erofeev model |

| HMX | 280–285 | 570.00 | Phase-boundary reaction |

- 4,5-MDNI’s critical thermal explosion temperature (505.85 K) is higher than 2,4-MDNI (490.30 K), indicating superior stability under storage conditions .

Biological Activity

1-Methyl-4,5-dinitroimidazole (MDNI) is a compound of significant interest due to its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the nitroimidazole class, which is known for its antibacterial and antiparasitic properties. This article explores the biological activity of MDNI, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the nitration of N-methylimidazole. The resulting compound features two nitro groups attached to the imidazole ring, which significantly influences its biological properties. The crystal structure reveals that the nitro groups are twisted relative to the imidazole plane, with dihedral angles of 24.2° and 33.4° .

Biological Activity

The biological activity of MDNI has been investigated in various studies, highlighting its potential as an antimicrobial agent.

Antiparasitic Activity

MDNI has shown promising results against several protozoan parasites. For instance, it was tested against Giardia duodenalis, Trichomonas vaginalis, and Entamoeba histolytica. In comparative studies, MDNI demonstrated effectiveness similar to or greater than metronidazole, particularly against metronidazole-resistant strains .

Table 1: Minimum Lethal Concentrations (MLCs) of MDNI Compared to Metronidazole

| Parasite | MLC of MDNI (µM) | MLC of Metronidazole (µM) |

|---|---|---|

| Giardia duodenalis | 10-50 | 50-100 |

| Trichomonas vaginalis | 10-50 | 100 |

| Entamoeba histolytica | 20-40 | 10 |

The mechanism by which MDNI exerts its biological effects primarily involves the reduction of the nitro groups within anaerobic conditions, leading to the formation of reactive intermediates that damage DNA and other cellular components in parasites . This mechanism is similar to that observed in other nitroimidazoles, which are widely used in clinical settings.

Case Studies

Several studies have explored the biological effects of MDNI:

- Study on Antiparasitic Efficacy : A study conducted by researchers evaluated MDNI against various strains of Giardia. The results indicated that MDNI was effective even against metronidazole-resistant strains, suggesting a potential alternative treatment for resistant infections .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of MDNI on human cell lines. The results indicated that while MDNI was effective against parasites, it exhibited lower cytotoxicity towards human cells compared to metronidazole, indicating a favorable therapeutic index .

- Mechanistic Insights : Research on the mechanistic pathways revealed that MDNI's interaction with cellular components leads to oxidative stress in parasites, which contributes to its antiparasitic efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-4,5-dinitroimidazole (MDNI), and how do traditional methods compare to microreactor-based approaches?

- Methodological Answer : Traditional synthesis involves stepwise nitration of 1-methylimidazole using mixed acid (HNO₃/H₂SO₄) under controlled conditions, achieving ~75% yield but requiring rigorous temperature control to avoid decomposition . In contrast, microreactor-based continuous-flow synthesis (e.g., using a Teflon capillary microreactor) improves yield (>85%) and purity by enhancing heat/mass transfer and reducing side reactions. Key parameters include reactant molar ratio (1:2.5 for methylimidazole:HNO₃), residence time (120 s), and temperature (25–30°C) . The microreactor method also minimizes safety risks associated with exothermic nitration.

Q. How is MDNI characterized structurally and thermally, and what analytical techniques are critical for validation?

- Methodological Answer :

- Structural Analysis : Single-crystal X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c) with nitro groups at positions 4 and 5 . FTIR and Raman spectroscopy identify key vibrational modes (e.g., NO₂ asymmetric stretch at 1530 cm⁻¹).

- Thermal Stability : Differential scanning calorimetry (DSC) shows an exothermic decomposition peak at 210–215°C. Thermogravimetric analysis (TGA) reveals a 2% mass loss at 150°C, indicating moderate thermal stability .

- Sensitivity : Impact sensitivity (IS) >10 J and friction sensitivity (FS) >360 N classify MDNI as a low-sensitivity explosive .

Advanced Research Questions

Q. How do MDNI-based cocrystals with HMX improve detonation performance while reducing sensitivity?

- Methodological Answer : MDNI/HMX cocrystals (molar ratios 1:1 to 1:3) are designed to balance energy and safety. Computational studies (DFT and molecular dynamics) show:

- Binding Energy : Optimal at 1:1 molar ratio (–42.6 kcal/mol), stabilizing the cocrystal via hydrogen bonds (N–H···O) and π-π stacking .

- Detonation Velocity : Increases to 8.92 km/s (vs. 8.48 km/s for pure HMX) due to enhanced oxygen balance .

- Sensitivity Reduction : Impact sensitivity decreases by 30% compared to HMX, attributed to crystal lattice distortion dissipating mechanical energy .

Experimental validation involves solvent evaporation for cocrystal growth, followed by small-scale detonation testing (e.g., Chapman-Jouguet pressure measurements) .

Q. What computational strategies resolve contradictions in cocrystal formation mechanisms for MDNI-based systems?

- Methodological Answer : Discrepancies in cocrystal stability predictions arise from varying force fields (COMPASS vs. ReaxFF) and space-group assumptions. A systematic workflow is recommended:

Space-Group Screening : Test all 230 space groups to identify energetically favorable packing motifs .

Molar Ratio Optimization : Binding energy calculations at multiple ratios (1:1, 1:2, etc.) to identify stoichiometric stability .

Defect Modeling : Introduce crystal vacancies (e.g., Schottky defects) to assess sensitivity to impurities .

For example, MDNI/HMX cocrystals in P2₁/c space group show higher stability than P-1 configurations .

Q. How do MDNI/MTNP eutectic mixtures enhance melt-cast explosive formulations?

- Methodological Answer : MDNI/MTNP (1-methyl-3,4,5-trinitropyrazole) eutectics are studied via molecular dynamics (GROMACS) and phase diagrams:

- Melting Point : MDNI/MTNP (60:40 wt%) melts at 85°C (vs. 110°C for MDNI alone), enabling low-temperature casting .

- Detonation Performance : Velocity increases to 8.3 km/s (vs. 7.8 km/s for TNT) due to higher nitrogen/oxygen content .

- Compatibility : Radial distribution function (RDF) analysis confirms weak intermolecular interactions (van der Waals dominance), reducing reactivity during storage .

Experimental validation includes DSC for phase behavior and small-scale shock tube testing for detonation metrics .

Q. Data Contradiction Analysis

Q. Why do theoretical and experimental results diverge in predicting MDNI cocrystal sensitivity?

- Methodological Answer : Discrepancies arise from:

- Force Field Limitations : ReaxFF overestimates hydrogen bond strength in MDNI/HMX cocrystals by 15% compared to DFT .

- Defect Ignorance : Simulations often assume ideal crystals, whereas real samples contain dislocations increasing sensitivity .

- Environmental Factors : Humidity during experimental testing (e.g., 5% moisture) can plasticize crystals, lowering sensitivity measurements .

Mitigation involves hybrid modeling (DFT for short-range interactions + MD for bulk properties) and controlled-environment testing .

Q. Methodological Tables

| Parameter | MDNI/HMX Cocrystal (1:1) | Pure HMX | Source |

|---|---|---|---|

| Detonation Velocity (km/s) | 8.92 | 8.48 | |

| Impact Sensitivity (J) | 7.5 | 10.2 | |

| Binding Energy (kcal/mol) | –42.6 | N/A |

| Eutectic System | Melting Point (°C) | Detonation Velocity (km/s) | Source |

|---|---|---|---|

| MDNI/MTNP (60:40) | 85 | 8.3 | |

| TNT | 80.9 | 7.8 |

Properties

IUPAC Name |

1-methyl-4,5-dinitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-6-2-5-3(7(9)10)4(6)8(11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPRSIGTZWYCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172718 | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19183-15-4 | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19183-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.